4,5-Diphenyl-2-pyridin-4-yl-1,3-thiazole
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Overview
Description
4,5-Diphenyl-2-pyridin-4-yl-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with pyridine and substituted with phenyl groups. Thiazole derivatives are known for their wide range of biological and medicinal properties, making them significant in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-2-pyridin-4-yl-1,3-thiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing a thioamide and a halogenated pyridine derivative. The reaction is often carried out in the presence of a base such as triethylamine in an ethanol solvent .
Industrial Production Methods
Industrial production methods for thiazole derivatives, including this compound, often involve large-scale synthesis using similar cyclization reactions. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenyl-2-pyridin-4-yl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
4,5-Diphenyl-2-pyridin-4-yl-1,3-thiazole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-2-pyridin-4-yl-1,3-thiazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler structure with similar biological activities.
Pyridine: Shares the pyridine ring but lacks the thiazole moiety.
Benzothiazole: Contains a fused benzene and thiazole ring, offering different properties.
Uniqueness
4,5-Diphenyl-2-pyridin-4-yl-1,3-thiazole is unique due to its combination of a thiazole ring with a pyridine ring and phenyl substitutions. This structure provides a distinct set of chemical and biological properties, making it valuable in various research applications .
Properties
IUPAC Name |
4,5-diphenyl-2-pyridin-4-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2S/c1-3-7-15(8-4-1)18-19(16-9-5-2-6-10-16)23-20(22-18)17-11-13-21-14-12-17/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMWYNDDTCKMCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=NC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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